Falepsin
Description
The available sources discuss:
- Natural Language Processing (NLP) models (e.g., BERT, Transformer), their performance benchmarks, and training methodologies .
- Academic writing standards for scientific papers, including formatting, experimental reporting, and literature review practices .
No evidence pertains to medicinal chemistry, pharmacology, or drug comparisons.
Properties
CAS No. |
56343-96-5 |
|---|---|
Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-ol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C9H13NO/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-7(10)9(11)8-5-3-2-4-6-8/h3-7H,2H2,1H3,(H2,13,14,15,16,17);2-7,9,11H,10H2,1H3/t;7-,9?/m.0/s1 |
InChI Key |
KXTWNTMDDAPAQC-UDWIMCLZSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](C(C1=CC=CC=C1)O)N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)N |
Synonyms |
Falepsin Fali-lepsin |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Evidence Relevance
Machine Learning Papers
- The Transformer architecture , BERT , and GPT-2 focus on NLP tasks like translation, text generation, and question answering. These are unrelated to pharmaceutical research.
Academic Guidelines
- Documents like Instructions for Authors detail manuscript preparation standards but lack pharmacological data.
Missing Pharmaceutical Data
- No tables, spectral data, or pharmacological metrics (e.g., IC50, bioavailability) are available for analysis.
Hypothetical Framework for Falepsin Comparisons
While speculative (due to lack of evidence), a rigorous comparison of pharmaceutical compounds typically requires:
Structural and Functional Data
| Compound | Structure | Mechanism of Action | Target Indication | Bioavailability | Half-Life |
|---|---|---|---|---|---|
| This compound | (Hypothetical) | Unknown | Unknown | N/A | N/A |
| Analog 1 | (No data) | N/A | N/A | N/A | N/A |
| Analog 2 | (No data) | N/A | N/A | N/A | N/A |
Research Findings
- Preclinical Studies: No toxicity, efficacy, or pharmacokinetic data available.
- Clinical Trials: No Phase I–IV results referenced in the evidence.
Recommendations for Further Inquiry
To address the query adequately:
Access Pharmacological Databases : PubMed, DrugBank, or ClinicalTrials.gov for peer-reviewed studies on this compound.
Review Patent Literature : USPTO or WIPO filings may disclose structural and comparative data.
Consult Chemical Repositories : PubChem or ChEMBL for molecular properties and analogs.
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